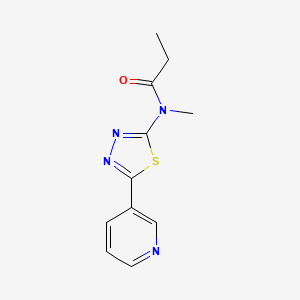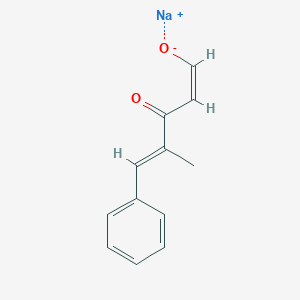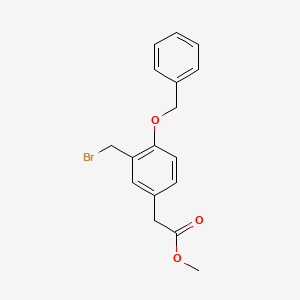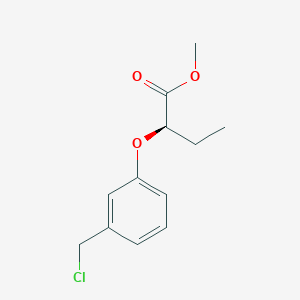
(R)-Methyl 2-(3-(chloromethyl)phenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate: is an organic compound that belongs to the class of phenoxyalkanoates. This compound is characterized by the presence of a chloromethyl group attached to a phenoxy ring, which is further connected to a butanoate ester. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(chloromethyl)phenol and ®-2-bromobutanoic acid.
Esterification: The ®-2-bromobutanoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form ®-Methyl 2-bromobutanoate.
Nucleophilic Substitution: The 3-(chloromethyl)phenol undergoes a nucleophilic substitution reaction with ®-Methyl 2-bromobutanoate in the presence of a base such as potassium carbonate to yield ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-formylphenoxybutanoate or 3-carboxyphenoxybutanoate.
Reduction: Formation of 3-(hydroxymethyl)phenoxybutanoate.
Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific receptors or enzymes.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
(S)-Methyl 2-(3-(chloromethyl)phenoxy)butanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 2-(3-(bromomethyl)phenoxy)butanoate: A similar compound with a bromomethyl group instead of a chloromethyl group, which may exhibit different reactivity.
Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate: A reduced form of the compound with a hydroxymethyl group.
Uniqueness: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity. The presence of the chloromethyl group also provides unique reactivity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C12H15ClO3 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
methyl (2R)-2-[3-(chloromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11H,3,8H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
CCBFKLAXBHOJBI-LLVKDONJSA-N |
Isomerische SMILES |
CC[C@H](C(=O)OC)OC1=CC=CC(=C1)CCl |
Kanonische SMILES |
CCC(C(=O)OC)OC1=CC=CC(=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
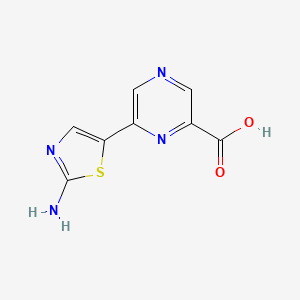
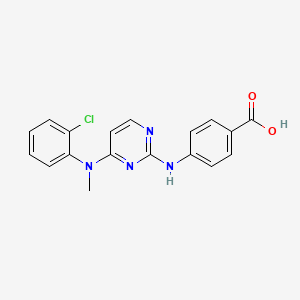
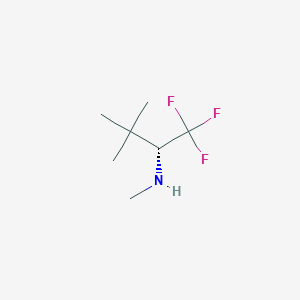
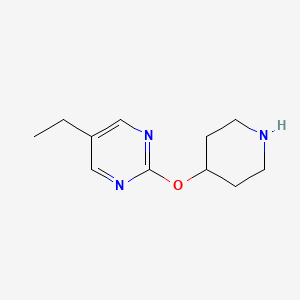
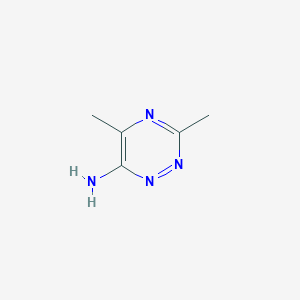
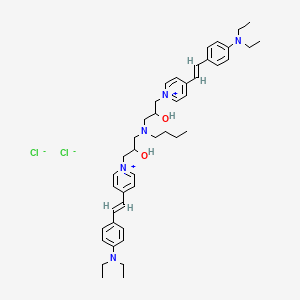
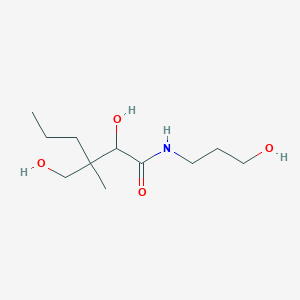
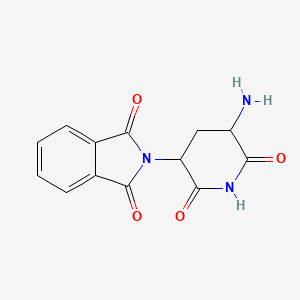
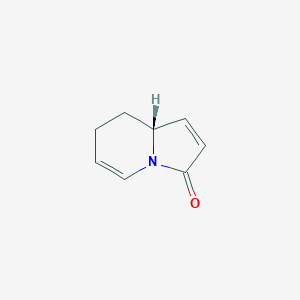
![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)
